molecular formula C17H20BrN3O2S B10934638 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide

Cat. No.: B10934638
M. Wt: 410.3 g/mol
InChI Key: PFDZQDBFGUWIMD-UHFFFAOYSA-N
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Description

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C19H22BrN3O2S This compound is characterized by the presence of a brominated naphthalene ring, an oxyacetyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The brominated naphthalene ring and hydrazinecarbothioamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the sec-butyl group in the hydrazinecarbothioamide moiety, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H20BrN3O2S

Molecular Weight

410.3 g/mol

IUPAC Name

1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-butan-2-ylthiourea

InChI

InChI=1S/C17H20BrN3O2S/c1-3-11(2)19-17(24)21-20-16(22)10-23-15-7-5-12-8-14(18)6-4-13(12)9-15/h4-9,11H,3,10H2,1-2H3,(H,20,22)(H2,19,21,24)

InChI Key

PFDZQDBFGUWIMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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